6-(Cyanomethyl)nicotinonitrile 6-(Cyanomethyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1000516-33-5
VCID: VC0108502
InChI: InChI=1S/C8H5N3/c9-4-3-8-2-1-7(5-10)6-11-8/h1-2,6H,3H2
SMILES: C1=CC(=NC=C1C#N)CC#N
Molecular Formula: C8H5N3
Molecular Weight: 143.149

6-(Cyanomethyl)nicotinonitrile

CAS No.: 1000516-33-5

Cat. No.: VC0108502

Molecular Formula: C8H5N3

Molecular Weight: 143.149

* For research use only. Not for human or veterinary use.

6-(Cyanomethyl)nicotinonitrile - 1000516-33-5

Specification

CAS No. 1000516-33-5
Molecular Formula C8H5N3
Molecular Weight 143.149
IUPAC Name 6-(cyanomethyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C8H5N3/c9-4-3-8-2-1-7(5-10)6-11-8/h1-2,6H,3H2
Standard InChI Key XPIUYPRKILGRTK-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C#N)CC#N

Introduction

Chemical Identity and Structural Properties

6-(Cyanomethyl)nicotinonitrile is an organic compound derived from nicotinonitrile, featuring a cyanomethyl group attached to the sixth position of the pyridine ring. This compound represents an important class of bifunctional nitrile derivatives with applications spanning multiple scientific domains.

Basic Information

The compound is characterized by the following chemical identifiers:

ParameterValue
Chemical Name6-(Cyanomethyl)nicotinonitrile
CAS Number1000516-33-5
Molecular FormulaC₈H₅N₃
Molecular Weight143.149 g/mol
Structural ClassificationNicotinonitrile derivative
Functional GroupsTwo nitrile groups, pyridine ring

The molecular structure features a pyridine ring with a nitrile group at position 3 (characteristic of nicotinonitrile) and a cyanomethyl group (-CH₂CN) attached at position 6.

Structural Characteristics

The compound contains a pyridine ring as its core structure, with two distinct nitrile functionalities:

  • A direct nitrile group attached to the pyridine ring at position 3

  • A cyanomethyl group (-CH₂CN) at position 6 of the pyridine ring

This bifunctional arrangement creates unique chemical reactivity profiles that make the compound valuable in synthetic applications. The presence of two cyano groups in different chemical environments (one directly attached to the aromatic ring and one separated by a methylene bridge) provides distinct reactivity patterns.

Synthesis Methods

The synthesis of 6-(Cyanomethyl)nicotinonitrile can be accomplished through several synthetic pathways, with optimization considerations dependent on the specific application requirements, scale, and available resources.

Laboratory-Scale Synthesis

Laboratory-scale production typically involves selective functionalization of appropriately substituted pyridine derivatives. Key parameters affecting synthesis include:

ParameterConsiderations
TemperatureCritical for selectivity and yield optimization
Solvent SelectionInfluences reaction rate and product purity
Catalyst ChoiceMay affect regioselectivity and reaction efficiency
Reaction TimeOptimization required to maximize yield while minimizing side-products

The synthesis typically requires careful control of reaction conditions to ensure selective functionalization at the desired positions of the pyridine ring.

Scale-Up Considerations

For larger-scale synthesis, additional factors must be considered:

  • Heat and mass transfer limitations

  • Safety considerations due to the presence of nitrile functionalities

  • Purification efficiency at scale

  • Cost optimization of reagents and catalysts

Industrial production methods may differ significantly from laboratory approaches to address these scale-dependent challenges.

Chemical Reactivity

6-(Cyanomethyl)nicotinonitrile demonstrates diverse reactive behavior due to its multiple functional groups, making it valuable in organic synthesis applications.

Reactivity of Nitrile Groups

Both nitrile functionalities can participate in various transformations:

  • Hydrolysis to corresponding amides or carboxylic acids

  • Reduction to primary amines

  • Coordination to metal centers

  • Participation in cycloaddition reactions

The different electronic environments of the two nitrile groups often result in differential reactivity, allowing for selective transformations.

Pyridine Ring Reactivity

The pyridine core provides additional reactive sites:

  • Electrophilic substitution (typically requiring activating conditions)

  • Nucleophilic attack at positions activated by the electron-withdrawing nitrile groups

  • Coordination through the pyridine nitrogen

  • N-oxidation and subsequent functionalization

The combination of these reactive centers makes 6-(Cyanomethyl)nicotinonitrile a versatile scaffold for further chemical elaboration.

Analytical Characterization

Proper characterization of 6-(Cyanomethyl)nicotinonitrile is essential for confirming its identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information:

NucleusExpected Observations
¹H NMRDistinct signals for aromatic protons on the pyridine ring and methylene protons of the cyanomethyl group
¹³C NMRCharacteristic signals for nitrile carbons (typically 115-120 ppm), methylene carbon, and aromatic carbons
2D NMRHSQC, HMBC, and COSY experiments can confirm structural assignments

The methylene protons of the cyanomethyl group typically appear as a distinctive singlet in the ¹H NMR spectrum.

Infrared Spectroscopy (IR)

IR spectroscopy reveals characteristic absorption bands:

  • C≡N stretching vibrations (typically 2200-2240 cm⁻¹)

  • Aromatic C=C and C=N stretching vibrations

  • C-H stretching vibrations for methylene and aromatic protons

The presence of two different nitrile groups may result in slightly different C≡N stretching frequencies.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the structure:

  • Molecular ion peak at m/z 143 (corresponding to C₈H₅N₃)

  • Fragment ions corresponding to loss of HCN or CH₂CN groups

  • Characteristic pyridine fragmentation patterns

High-resolution mass spectrometry can confirm the exact molecular formula.

Research Applications

6-(Cyanomethyl)nicotinonitrile has found applications in various research domains due to its unique structural features and reactivity profile.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as:

  • A building block for the synthesis of biologically active compounds

  • A scaffold for developing compounds with potential pharmacological activities

  • An intermediate in the synthesis of heterocyclic compounds with medicinal value

The presence of two nitrile groups provides opportunities for selective functionalization to introduce diverse pharmacophores.

Organic Synthesis Applications

As a synthetic intermediate, 6-(Cyanomethyl)nicotinonitrile enables:

  • Access to complex pyridine-based heterocycles

  • Selective transformations to introduce diverse functionality

  • Construction of materials with specific electronic properties

  • Development of coordination compounds through metal binding

The bifunctional nature of the compound makes it particularly valuable in multi-step synthetic sequences.

Comparison with Related Nicotinonitrile Derivatives

Understanding the similarities and differences between 6-(Cyanomethyl)nicotinonitrile and related compounds provides valuable context for its applications .

Structural Comparisons

CompoundKey Structural FeaturesDistinctions from 6-(Cyanomethyl)nicotinonitrile
2-ChloronicotinonitrileChloro group at position 2, nitrile at position 3Contains halogen instead of cyanomethyl group; single nitrile functionality
3-CYANO-4,6-DIMETHYL-2-MERCAPTOPYRIDINEMethyl groups at positions 4 and 6, mercapto group at position 2Contains sulfur functionality and methyl groups; different substitution pattern
Unsubstituted NicotinonitrileSingle nitrile group at position 3Lacks the cyanomethyl functionality; simpler structure

These structural differences result in distinct reactivity patterns and applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator